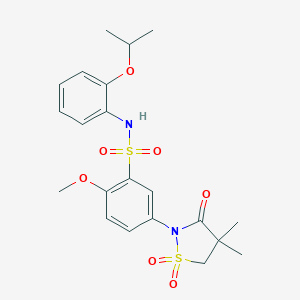![molecular formula C13H14ClN3O B253857 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one, also known as CPMEP, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.
作用机制
The exact mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, in cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the activity of beta-secretase, which is involved in amyloid-beta production. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to reduce amyloid-beta levels in the brain and improve cognitive function. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
实验室实验的优点和局限性
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cell. It is also relatively stable and can be stored for long periods without degradation. However, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has low bioavailability, which means that it may not reach its target in sufficient concentrations in vivo.
未来方向
There are several future directions for 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one research. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one and to identify its specific molecular targets. Finally, future studies should focus on improving the bioavailability and solubility of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one to enhance its therapeutic potential.
合成方法
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one can be synthesized by reacting 2-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized, and the yield of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been reported to be around 70%.
科学研究应用
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
产品名称 |
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c1-2-10-7-12(18)17-13(16-10)15-8-9-5-3-4-6-11(9)14/h3-7H,2,8H2,1H3,(H2,15,16,17,18) |
InChI 键 |
ILPJZMLVSZYKAG-UHFFFAOYSA-N |
手性 SMILES |
CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
SMILES |
CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
规范 SMILES |
CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![3,5-dimethoxy-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253778.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)
![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)
![2-(2-Chloro-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B253806.png)
